molecular formula C14H26N2O B15229414 N-Methyl-N-(3-morpholinopropyl)cyclohex-3-enamine

N-Methyl-N-(3-morpholinopropyl)cyclohex-3-enamine

Katalognummer: B15229414
Molekulargewicht: 238.37 g/mol
InChI-Schlüssel: QJFUSTMPYUFTFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-N-(3-morpholinopropyl)cyclohex-3-enamine is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring attached to a cyclohexene structure via a propyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(3-morpholinopropyl)cyclohex-3-enamine typically involves the reaction of cyclohex-3-enamine with N-methyl-3-chloropropylamine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of cyclohex-3-enamine attacks the electrophilic carbon of the chloropropylamine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-N-(3-morpholinopropyl)cyclohex-3-enamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: N-Methyl-N-(3-morpholinopropyl)cyclohexanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-Methyl-N-(3-morpholinopropyl)cyclohex-3-enamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Methyl-N-(3-morpholinopropyl)cyclohex-3-enamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Methyl-N-(3-morpholinopropyl)cyclohexanamine: Similar structure but with a saturated cyclohexane ring.

    N-Methyl-N-(3-morpholinopropyl)benzeneamine: Contains a benzene ring instead of a cyclohexene ring.

    N-Methyl-N-(3-morpholinopropyl)pyridineamine: Contains a pyridine ring instead of a cyclohexene ring.

Uniqueness

N-Methyl-N-(3-morpholinopropyl)cyclohex-3-enamine is unique due to its combination of a morpholine ring and a cyclohexene structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C14H26N2O

Molekulargewicht

238.37 g/mol

IUPAC-Name

N-methyl-N-(3-morpholin-4-ylpropyl)cyclohex-3-en-1-amine

InChI

InChI=1S/C14H26N2O/c1-15(14-6-3-2-4-7-14)8-5-9-16-10-12-17-13-11-16/h2-3,14H,4-13H2,1H3

InChI-Schlüssel

QJFUSTMPYUFTFY-UHFFFAOYSA-N

Kanonische SMILES

CN(CCCN1CCOCC1)C2CCC=CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.